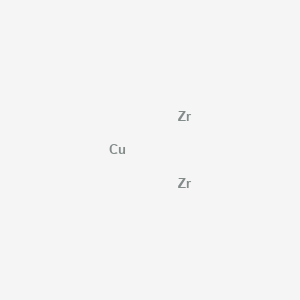
Copper--zirconium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-zirconium (1/2) is an intermetallic compound that combines copper and zirconium in a 1:2 ratio. This compound is known for its unique properties, including high strength, excellent thermal stability, and good electrical conductivity. These characteristics make it valuable in various industrial applications, particularly in the fields of metallurgy and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper-zirconium (1/2) can be synthesized through various methods, including:
Sol-Gel Method: This involves the preparation of copper composite zirconium oxide nanoparticles.
Molten Salt Method: This method involves the reduction of zirconium fluoride in a molten salt medium, such as FLiNaK, at high temperatures (around 1023 K) to form dense zirconium coatings on copper substrates.
Industrial Production Methods: In industrial settings, copper-zirconium alloys are typically produced through melting and casting processes. The alloy is melted in a furnace and then cast into desired shapes. The addition of zirconium to copper enhances the alloy’s mechanical properties and resistance to softening at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: Copper-zirconium (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can oxidize to form copper oxide and zirconium oxide.
Reduction: It can be reduced using hydrogen or other reducing agents to form pure copper and zirconium metals.
Substitution: Copper-zirconium can participate in substitution reactions where zirconium atoms replace other metal atoms in alloys.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal salts or alloys in molten form.
Major Products Formed:
Oxidation: Copper oxide (CuO) and zirconium oxide (ZrO2).
Reduction: Pure copper (Cu) and zirconium (Zr).
Substitution: Various copper-zirconium alloys with different metal compositions.
Scientific Research Applications
Copper-zirconium (1/2) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of copper-zirconium (1/2) involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Copper-zirconium (1/2) can be compared with other similar compounds, such as:
Copper-Aluminum-Zirconium (Cu-Al-Zr): This ternary alloy has similar applications in high-strength materials but differs in its specific properties and phase compositions.
Zirconium Carbide (ZrC) and Zirconium Nitride (ZrN): These compounds are known for their refractory properties and are used in high-temperature applications.
Uniqueness: Copper-zirconium (1/2) stands out due to its combination of high strength, thermal stability, and electrical conductivity. Its ability to form stable intermetallic phases and its catalytic properties make it unique among copper and zirconium compounds .
Properties
CAS No. |
12019-28-2 |
|---|---|
Molecular Formula |
CuZr2 |
Molecular Weight |
245.99 g/mol |
IUPAC Name |
copper;zirconium |
InChI |
InChI=1S/Cu.2Zr |
InChI Key |
AKUUWPJPJALJQT-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Zr].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















